molecular formula C13H10F2O B7724964 (3-Fluorophenyl)(4-fluorophenyl)methanol

(3-Fluorophenyl)(4-fluorophenyl)methanol

Cat. No.: B7724964
M. Wt: 220.21 g/mol
InChI Key: SBCIQJIBLBKOAW-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(4-fluorophenyl)methanol is a fluorinated diaryl methanol compound that serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research. Compounds with this structural motif, featuring two fluorinated aromatic systems, are of significant interest in medicinal chemistry for the development of pharmacologically active molecules. Research into similar diaryl methanol structures shows their value in creating molecules that interact with central nervous system (CNS) targets, such as the dopamine transporter (DAT) . The strategic placement of fluorine atoms on the aromatic rings can influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable template for structure-activity relationship (SAR) studies . As a key intermediate, it can be utilized in various synthetic transformations, including nucleophilic substitutions and Schmidt-type reactions to form complex architectures like N,1,1-triaryl imines . This product is intended for research applications as a chemical reference standard and synthetic precursor in the development of new therapeutic candidates and analytical methods. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-fluorophenyl)-(4-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCIQJIBLBKOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Grignard Pathways

A variation employs 4-fluorophenylmagnesium bromide and 3-fluorobenzaldehyde , yielding identical products due to symmetry equivalence. However, regioselectivity challenges may arise if competing electrophilic sites exist in unsymmetrical precursors.

Ketone Reduction Strategies

Lithium Aluminum Hydride (LiAlH₄) Reduction

Reduction of the precursor ketone, (3-fluorophenyl)(4-fluorophenyl)ketone , offers a complementary route. The ketone is synthesized via Friedel-Crafts acylation, though fluorine’s deactivating effect limits reaction efficiency:

ParameterCondition/Value
Reducing AgentLiAlH₄ (2.5 equiv)
SolventDry diethyl ether
Temperature0°C to reflux
Reaction Time2–3 hours
Yield*50–60% (two-step)

*Note: Friedel-Crafts step yields ~40% ketone, making this method less efficient overall.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) catalyzed hydrogenation of the ketone under 30–50 psi H₂ pressure in ethanol achieves moderate yields (55–65%). This method avoids stoichiometric reductants but requires specialized equipment.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield
Grignard AdditionHigh atom economyMoisture-sensitive conditions65–75%
LiAlH₄ ReductionBroad substrate toleranceMulti-step synthesis50–60%
Catalytic HydrogenationGreen chemistry compliantHigh-pressure requirements55–65%

Industrial-Scale Considerations

For bulk production, continuous flow Grignard reactors improve safety and yield consistency. Key adaptations include:

  • In-line quenching systems to manage exothermic reactions

  • Solvent recovery loops for THF or ether

  • Automated pH control during workup

Pilot studies report 85% conversion efficiency in flow systems, though scalability data for fluorinated analogs remains limited.

Emerging Methodologies

Photoredox Catalysis

Recent advances employ visible-light-mediated coupling of aryl halides and aldehydes. For example, 4-fluorobenzaldehyde and 3-fluoroiodobenzene react via nickel/photoredox dual catalysis, achieving 70% yield in preliminary trials. This method bypasses organometallic reagents but requires further optimization.

Biocatalytic Approaches

Enzymatic reduction using alcohol dehydrogenases (ADHs) shows promise for enantioselective synthesis. Lactobacillus brevis ADH reduces the ketone precursor with 90% enantiomeric excess (ee), though reaction rates remain low (12–24 hours).

Challenges and Optimization Strategies

Fluorine Substituent Effects

  • Electron withdrawal slows Grignard addition rates; higher temperatures (reflux) mitigate this.

  • Ortho-directing effects complicate Friedel-Crafts acylation, favoring impurities.

Purification Techniques

  • Chromatography : Silica gel column chromatography with hexane/ethyl acetate (4:1) effectively removes diarylketone byproducts.

  • Crystallization : Recrystallization from ethanol/water mixtures improves purity to >98%.

HazardMitigation Strategy
Grignard pyrophoricityNitrogen atmosphere, strict moisture control
LiAlH₄ reactivityGradual addition, ice bath
Fluorinated wasteIncineration with caustic scrubbing

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(4-fluorophenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • (3-Fluorophenyl)(4-fluorophenyl)methanol serves as a versatile building block in organic synthesis. Its structure allows for the introduction of diverse functional groups through substitution reactions, making it valuable in the development of new materials and compounds.

Reactivity and Transformations

  • The compound exhibits various chemical reactivities:
    • Oxidation : Can be oxidized to form ketones or aldehydes using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
    • Reduction : Reduction can yield alcohols or hydrocarbons using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
    • Substitution : The fluorine atoms can be replaced with other functional groups under suitable conditions.

Biological Applications

Potential Biological Activity

  • Research indicates that this compound may interact with biological molecules, potentially influencing enzymatic activity and receptor binding. The presence of fluorine enhances its affinity for certain targets, which is crucial for drug design .

Case Study: Drug Development

  • In a study focused on dopamine transporter (DAT) inhibitors, compounds structurally related to this compound showed promise in modulating psychostimulant effects. These compounds were evaluated for their binding affinities and therapeutic potential in treating substance use disorders .

Medicinal Chemistry

Drug Precursor

  • The compound is explored as a precursor for pharmaceuticals due to its ability to undergo further chemical transformations that yield biologically active derivatives. Its unique structure allows for modifications that can enhance pharmacological properties .

Targeted Therapeutics

  • Investigations into its mechanism of action reveal that it can modulate pathways involved in cellular proliferation and signaling, making it a candidate for cancer treatment strategies .

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, this compound is utilized in the synthesis of specialty chemicals. Its ability to participate in various chemical reactions allows manufacturers to create tailored products for specific applications .

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(4-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The presence of fluorine atoms enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Mono-Fluorinated Analogues

Mono-fluorinated derivatives, such as 4-fluorophenyl methanol or 3-fluorophenyl methanol, demonstrate how positional isomerism affects activity. For example:

  • 4-Fluorophenyl-substituted methanol derivatives (e.g., compound 3.11 in ) exhibit 50% suppression of edema, significantly outperforming 3-fluorophenyl analogues (16.3% suppression) .
  • In antiparasitic studies, [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (compound 7 in ) showed potent activity against resistant strains (IC50 = 1.03–2.52 μg/mL), highlighting the synergistic effect of a 4-fluorophenyl group with a piperidine moiety .

Key Insight : The 4-fluorophenyl group generally confers higher biological activity than the 3-fluoro isomer, likely due to optimized steric and electronic interactions with target proteins.

Di-Fluorinated Derivatives

Di-fluorinated compounds with varying substitution patterns provide insights into electronic and steric effects:

  • Bis(4-fluorophenyl)methanol (CAS 3851-47-6, ) and (3-bromophenyl)(4-fluorophenyl)methanol (CAS 247089-76-5) highlight how halogen size impacts lipophilicity.
  • (4-Chlorophenyl)-(4-fluorophenyl)-(4-pyridyl)methanol () exhibits weak C–H···F and π-stacking interactions, critical for crystal packing and solubility. The target compound’s dual fluorine substitution may similarly influence intermolecular forces .

Heterocyclic Fluorinated Analogues

Compounds incorporating heterocycles, such as piperidine or triazole rings, demonstrate enhanced target selectivity:

  • The piperidin-4-yl methanol derivatives in (e.g., compounds 7, 8, 11) show high selectivity indices (SI = 15–182) against parasites, attributed to the piperidine ring’s conformational flexibility and hydrogen-bonding capacity .
  • In contrast, 2-(3-fluorophenyl)benzofuran-chalcone hybrids (e.g., compound 203l, ) display low cytotoxicity, suggesting that excessive fluorination or rigid frameworks may hinder bioactivity .

Substituent Effects on Physicochemical Properties

Fluorine’s electronegativity and small atomic radius significantly alter molecular properties:

Property (3-Fluorophenyl)(4-fluorophenyl)methanol 4-Fluorophenyl Methanol Bis(4-fluorophenyl)methanol Piperidin-4-yl Methanol Derivatives
logP ~2.8 (estimated) ~2.1 ~3.2 1.5–2.5
Solubility (aq.) Low Moderate Low Moderate-High
Melting Point (°C) 120–130 (predicted) 90–100 140–150 80–100

Notes:

  • The target compound’s dual fluorine substitution increases logP compared to mono-fluorinated analogues, reducing aqueous solubility but enhancing lipid bilayer penetration.
  • Piperidine-containing derivatives exhibit improved solubility due to hydrogen-bonding with the heterocyclic nitrogen .

Biological Activity

(3-Fluorophenyl)(4-fluorophenyl)methanol is a fluorinated organic compound that has garnered attention for its potential biological activities. The incorporation of fluorine atoms in organic molecules often enhances their pharmacological properties, leading to increased potency and selectivity towards biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and potential applications in medicine.

This compound is characterized by the presence of two fluorinated phenyl groups attached to a methanol moiety. The fluorine atoms significantly influence the compound's electronic properties, enhancing its lipophilicity and binding affinity to various biological targets.

The biological activity of this compound can be attributed to its interactions with specific enzymes and receptors in the body. The presence of fluorine enhances binding affinity due to increased hydrophobic interactions and potential hydrogen bonding capabilities. This compound has been investigated for its effects on various biochemical pathways, particularly those related to inflammation and cellular signaling.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially through mechanisms involving DNA interaction and modulation of cell cycle processes.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Antimicrobial Properties : Some derivatives of this compound have demonstrated moderate antimicrobial activity against various pathogens, indicating potential use in developing new antibiotics or antifungal agents .

Case Studies and Experimental Results

  • Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance, a study reported an IC50 value below 10 μM against breast cancer cells, indicating significant cytotoxicity .
  • Anti-inflammatory Mechanisms : Another study explored the compound's ability to modulate inflammatory cytokines in macrophages. Results indicated a reduction in TNF-alpha and IL-6 levels upon treatment with this compound, suggesting a potential mechanism for its anti-inflammatory effects .
  • Antimicrobial Activity : Comparative analysis with standard antibiotics revealed that some derivatives exhibited comparable efficacy to ciprofloxacin against Gram-positive bacteria. This highlights the compound's potential as a lead structure for developing new antimicrobial agents .

Data Tables

Biological Activity IC50 Value (μM) Target Cell Line/Pathogen
Antitumor<10Breast Cancer Cells
Anti-inflammatoryN/AMacrophages
AntimicrobialN/AGram-positive Bacteria

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